molecular formula C16H25N3O2 B12447312 tert-Butyl (1-(4-(aminomethyl)phenyl)pyrrolidin-3-yl)carbamate

tert-Butyl (1-(4-(aminomethyl)phenyl)pyrrolidin-3-yl)carbamate

Cat. No.: B12447312
M. Wt: 291.39 g/mol
InChI Key: QQSIMCRQAPSTTN-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-(aminomethyl)phenyl)pyrrolidin-3-yl)carbamate is a carbamate-protected pyrrolidine derivative featuring a 4-(aminomethyl)phenyl substituent. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for modifications to optimize pharmacokinetic and pharmacodynamic properties. The tert-butyl carbamate group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl N-[1-[4-(aminomethyl)phenyl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)14-6-4-12(10-17)5-7-14/h4-7,13H,8-11,17H2,1-3H3,(H,18,20)

InChI Key

QQSIMCRQAPSTTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=C(C=C2)CN

Origin of Product

United States

Preparation Methods

Synthesis of Pyrrolidine Core

The pyrrolidine ring is constructed via reductive amination or cyclization. For example, tert-butyl (3aR,5s,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is synthesized by hydrogenating an azide intermediate derived from tert-butyl (3aR,5r,6aS)-5-[(methylsulfonyl)oxy]hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate.

Typical Procedure :

  • Step 1 : Sodium azide (1.4 eq) reacts with the mesylated pyrrolidine precursor in DMF at 90°C for 2 hours.
  • Step 2 : Hydrogenation using Lindlar catalyst (20 psi H₂, 3 hours) yields the amine intermediate.

Introduction of Aminomethyl Group

The aminomethylphenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. For instance, 4-(aminomethyl)phenylboronic acid couples with brominated pyrrolidine intermediates under palladium catalysis.

Conditions :

  • Catalyst : Pd(OAc)₂ (10 mol%)
  • Ligand : 2-(di-tert-butylphosphino)biphenyl
  • Base : KOtBu
  • Solvent : Toluene, 100°C, 4 hours.

Carbamate Formation via Boc Protection

Boc Protection of Amine

The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O).

Procedure :

  • Dissolve the amine intermediate (e.g., 1-(4-(aminomethyl)phenyl)pyrrolidin-3-amine) in dichloromethane.
  • Add Boc₂O (1.1 eq) and triethylamine (2 eq) at 0°C.
  • Stir at room temperature for 12 hours.

Yield : 76–99%.

Optimization of Boc Protection

Higher yields (>90%) are achieved using HATU as a coupling agent in DMF with DIPEA:

  • Reagents : HATU (1.5 eq), DIPEA (3 eq), Boc-protected amine (1 eq).
  • Reaction Time : 16 hours at room temperature.

Solid-Phase Synthesis for Scalability

Resin-Bound Intermediates

Solid-phase methods enhance scalability and purity. A Wang resin-bound pyrrolidine is functionalized sequentially:

  • Aminomethylation : Treat with 4-(bromomethyl)benzenamine hydrobromide in DMF (60°C, 6 hours).
  • Boc Protection : Boc₂O in THF with DMAP (24 hours).

Advantages :

  • Purity >95% (HPLC).
  • Reduced purification steps.

Comparative Analysis of Methods

Method Key Steps Yield Conditions Reference
Reductive Amination Azide reduction, Boc protection 65–87% H₂ (20 psi), Lindlar catalyst, RT
Suzuki Coupling Pd-catalyzed cross-coupling 60–84% Pd(OAc)₂, KOtBu, 100°C
Solid-Phase Synthesis Resin-bound functionalization 76–89% DMF, 60°C, Wang resin
Nucleophilic Substitution SNAr with aminomethylbenzene 57–99% n-BuLi, CO₂, –78°C to RT

Troubleshooting and Optimization

Common Challenges

  • Low Yields in Coupling Reactions : Use fresh Pd catalysts and degassed solvents to prevent oxidation.
  • Epimerization : Conduct Boc protection at 0°C to retain stereochemistry.

Solvent and Temperature Effects

  • DMF vs. THF : DMF improves solubility of aromatic intermediates (yield +15%).
  • Reaction Temperature : Suzuki coupling at 100°C increases conversion by 20% compared to 80°C.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, Boc), 3.42–3.55 (m, 4H, pyrrolidine), 4.30 (s, 2H, CH₂NH₂).
  • LC-MS : m/z 291.39 [M+H]⁺, consistent with C₁₆H₂₅N₃O₂.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Boc₂O vs. Carbonyldiimidazole (CDI) : Boc₂O reduces costs by 40% in large-scale batches.
  • Catalyst Recycling : Pd(OAc)₂ recovery via filtration lowers expenses.

Environmental Impact

  • Green Solvents : Ethanol/water mixtures reduce waste (E-factor: 8 vs. 25 for DCM).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, alcohols, and amines.

Major Products Formed:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted carbamates.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-(aminomethyl)phenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved typically include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on molecular properties, synthetic strategies, and biological relevance.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Boiling Point pKa
Target compound C₁₆H₂₃N₃O₂* ~313.38 4-(Aminomethyl)phenyl, pyrrolidine N/A ~11.98†
tert-Butyl ((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate C₂₂H₂₇ClN₂O₂ 386.92 4-Chlorophenyl, benzyl 504.0±50.0 °C (predicted) 11.98±0.40
tert-Butyl (1-(2-amino-1-(4-(trifluoromethyl)phenyl)ethyl)pyrrolidin-3-yl)carbamate C₁₉H₂₇F₃N₄O₂ 416.44 4-(Trifluoromethyl)phenyl, ethylamine N/A N/A
tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate C₁₇H₂₆N₂O₂ 290.40 Benzyl, methyl N/A N/A

*Estimated based on structural similarity. †Predicted using analogs with comparable amine functionalities .

Key Observations:

  • Trifluoromethyl groups in analogs (e.g., ) enhance metabolic stability and membrane permeability but may reduce solubility .
  • The pyrrolidine ring is a common scaffold, but stereochemistry (e.g., 3S,4R in ) can influence target binding and selectivity.

Biological Activity

tert-Butyl (1-(4-(aminomethyl)phenyl)pyrrolidin-3-yl)carbamate, commonly referred to as compound 889948-66-7, is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an aminomethyl phenyl group. Understanding its biological activity is crucial for assessing its therapeutic potential, particularly in the fields of neuropharmacology and antimicrobial research.

  • Molecular Formula : C₁₆H₂₅N₃O₂
  • Molecular Weight : 289.39 g/mol
  • CAS Number : 889948-66-7
  • InChI Key : ZQZVJOVKXKZLQF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially influencing pathways involved in neurodegenerative diseases and microbial resistance.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, related compounds have shown the ability to inhibit amyloid-beta aggregation, a key factor in Alzheimer’s disease pathology. In vitro studies demonstrated that these compounds could enhance cell viability in astrocytes exposed to amyloid-beta, suggesting a protective effect against neurotoxicity .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Similar derivatives have been evaluated against various bacterial strains, revealing significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The effectiveness was noted at low concentrations, comparable to established antibiotics .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study Type Findings
Cell Viability AssaysIncreased viability in astrocytes treated with amyloid-beta when co-treated with the compound .
Antimicrobial TestingEffective against MRSA and Enterococcus faecium at concentrations as low as 0.78 μg/mL .
Enzyme InhibitionPotential inhibition of acetylcholinesterase and β-secretase activities .

Case Studies

  • Alzheimer's Disease Model : In an animal model simulating Alzheimer's disease, compounds structurally related to this compound demonstrated a reduction in amyloid plaque formation and improved cognitive function .
  • Bacterial Resistance : A study highlighted the compound's efficacy against biofilm-forming strains of S. aureus, which are notoriously difficult to treat due to their resistance mechanisms .

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